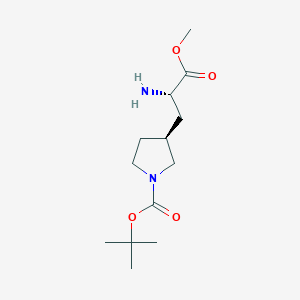
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, which leads to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of pyrrolidine derivatives in an industrial setting generally involves scalable and efficient catalytic processes that ensure high yields and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its role as a chiral ligand. It facilitates the formation of chiral centers in asymmetric synthesis by coordinating with metal catalysts and directing the addition of reagents to specific positions on the substrate . The molecular targets and pathways involved include the activation of specific receptors and enzymes that mediate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(((S)-1-Methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl diphenylmethanol: A chiral ligand with similar applications in asymmetric synthesis.
Pyrrolidine-based quaternary alkylammonium ionic liquids: Used as organocatalysts for asymmetric Michael additions.
Uniqueness
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows for high enantioselectivity in asymmetric synthesis. Its ability to form stable complexes with metal catalysts makes it a valuable tool in the development of chiral drugs and bioactive molecules .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2S)-2-amino-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-6-5-9(8-15)7-10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
XIHVTQODEUXHOR-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



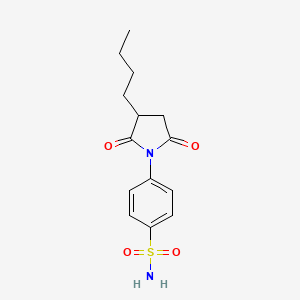
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
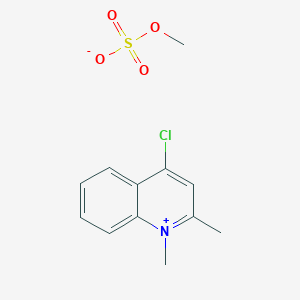
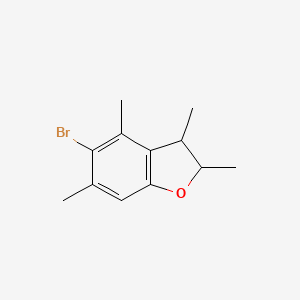
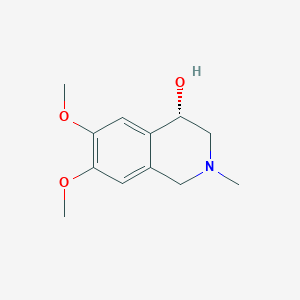

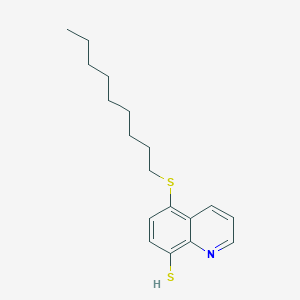
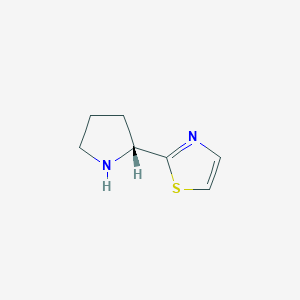
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
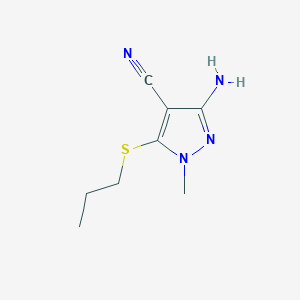
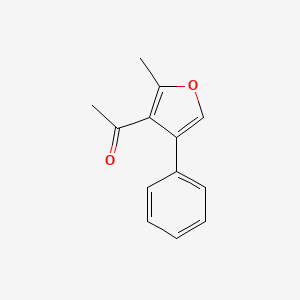
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
